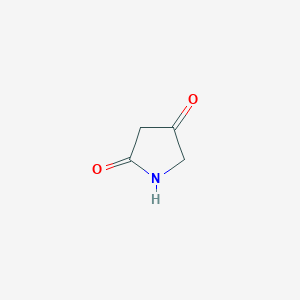

Pyrrolidine-2,4-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQJUNNMZNNQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338858 | |

| Record name | 2,4-Pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37772-89-7 | |

| Record name | 2,4-Pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-2,4-dione

IUPAC Name: Pyrrolidine-2,4-dione CAS Number: 37772-89-7

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthesis protocols, and its role as a versatile scaffold in the development of novel biologically active compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 2,4-pyrrolidinedione or tetramic acid, is a five-membered nitrogen-containing heterocyclic compound.[1] It is recognized for its utility as a building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine (B122466) ring is a prevalent core structure in many natural products and medicinal compounds.[2][3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5NO2 | [4] |

| Molecular Weight | 99.09 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 121-126 °C (for the related 2,5-dione isomer) | [6] |

| Boiling Point | 380.9 ± 35.0 °C (Predicted) | [7] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 12.79 ± 0.20 (Predicted) | [7] |

| LogP | -0.9246 | [4] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 0 | [4] |

Synthesis of this compound

The synthesis of the this compound core can be achieved through various synthetic routes, often involving cyclization reactions. Derivatives of this scaffold have been prepared through methods such as the Dieckmann cyclization and solid-phase synthesis.

Experimental Protocol: Synthesis from a 3-Ethoxycarbonyl Derivative

A common method for the preparation of the parent this compound involves the hydrolysis and decarboxylation of its 3-ethoxycarbonyl derivative.

-

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

-

Procedure:

-

The 3-ethoxycarbonyl derivative of this compound is heated in the presence of water or nitromethane.

-

The reaction mixture is refluxed for a specified period to facilitate the hydrolysis of the ester group and subsequent decarboxylation.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated.

-

Purification of the final product can be achieved through recrystallization or column chromatography.

-

It is important to note that prolonged heating in water can lead to the formation of byproducts such as 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione, an anhydro-derivative.

Keto-Enol Tautomerism

This compound can exist in equilibrium between its keto and enol tautomeric forms. This tautomerism is a key feature of its chemical reactivity and plays a significant role in its biological activity.

Caption: Keto-enol tautomerism of this compound.

Biological Activity and Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[2][8] These activities include antimicrobial, anti-HIV, antineoplastic, and anticonvulsant properties.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Derivatives of the closely related pyrrolidine-2,3-dione (B1313883) have been identified as novel inhibitors of P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis.[9] This suggests that the pyrrolidinedione scaffold can serve as a template for the design of new antibacterial agents.

The following diagram illustrates a general workflow for a high-throughput screening (HTS) assay to identify PBP3 inhibitors.

Caption: Experimental workflow for a high-throughput screening assay to identify PBP3 inhibitors.

Experimental Protocol: High-Throughput Screening for PBP3 Inhibitors

-

Assay Preparation:

-

A diverse library of compounds, including this compound derivatives, is prepared in appropriate concentrations.

-

Recombinant PBP3 enzyme and a fluorescently labeled substrate are prepared in a suitable assay buffer.

-

-

High-Throughput Screening:

-

The compound library, PBP3 enzyme, and fluorescent substrate are dispensed into microtiter plates using automated liquid handling systems.

-

The plates are incubated at a controlled temperature to allow for enzymatic reaction and potential inhibition by the test compounds.

-

The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence indicates inhibition of PBP3 activity.

-

-

Data Analysis:

-

The percentage of inhibition for each compound is calculated based on the fluorescence readings of control and experimental wells.

-

Compounds exhibiting significant inhibition are identified as "hits".

-

Dose-response curves are generated for the hit compounds by testing them at multiple concentrations.

-

The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves to quantify the potency of the inhibitors.

-

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the methylene (B1212753) protons (at C3 and C5) and the N-H proton. The chemical shifts and multiplicities of these signals would be influenced by the electronic environment and the presence of tautomeric forms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C4) and the two methylene carbons (C3 and C5). The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups and the N-H stretching vibration. The exact positions of these bands can provide information about the presence of hydrogen bonding and tautomerism.

Conclusion

This compound is a fundamentally important scaffold in the field of medicinal chemistry. Its versatile chemical nature, including its capacity for tautomerism and the potential for substitution at various positions, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated biological activities of its derivatives, particularly in the area of antimicrobial research, highlight the ongoing potential of this compound class in addressing significant healthcare challenges. Further research into the synthesis, characterization, and biological evaluation of novel this compound derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Pyrrolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound Pyrrolidine-2,4-dione, also widely known as tetramic acid. A core component of numerous natural products with diverse biological activities, a thorough understanding of its structural and electronic properties through NMR spectroscopy is critical for researchers in drug discovery and development. This document presents available spectral data, discusses the key structural feature of tautomerism, outlines general experimental protocols for data acquisition, and provides a visual representation of the tautomeric equilibrium.

Introduction to this compound and its Tautomerism

This compound is a five-membered nitrogen-containing heterocycle with two carbonyl groups. A significant characteristic of this molecule is its existence in various tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, the principal tautomeric equilibrium exists between the diketo form and two enol forms, as well as a possible imidic acid form. This equilibrium is highly dependent on factors such as the solvent used for analysis, temperature, and concentration. The presence of these tautomers in solution is a critical consideration when interpreting NMR spectra, as the observed signals may represent a single, rapidly equilibrating species or a mixture of distinct tautomers.

¹H and ¹³C NMR Spectral Data

Obtaining a definitive and universally applicable set of ¹H and ¹³C NMR spectral data for unsubstituted this compound is challenging due to its tautomeric nature. The chemical shifts and signal multiplicities can vary significantly based on the predominant tautomeric form in a given solvent.

Expected ¹H NMR Spectral Characteristics:

The ¹H NMR spectrum of this compound is expected to show signals for the methylene (B1212753) protons at the C3 and C5 positions and the N-H proton.

-

C3-H₂: The chemical shift of the methylene protons at the C3 position is influenced by the adjacent carbonyl group at C4 and the potential for enolization.

-

C5-H₂: The methylene protons at the C5 position are adjacent to the nitrogen atom and the C4 carbonyl group.

-

N-H: The signal for the N-H proton can be broad and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In protic deuterated solvents, this signal may exchange and disappear.

-

Enolic Proton: In the enol tautomers, a signal corresponding to the hydroxyl proton (=C-OH) would be observed.

Expected ¹³C NMR Spectral Characteristics:

The ¹³C NMR spectrum will be characterized by signals for the two carbonyl carbons and the two methylene carbons.

-

C2=O and C4=O: The carbonyl carbons will appear at the downfield end of the spectrum, typically in the range of 170-200 ppm. The exact chemical shifts will differ for the diketo and enol forms.

-

C3 and C5: The methylene carbons will have distinct chemical shifts due to their different chemical environments.

For illustrative purposes, the following tables summarize hypothetical ¹H and ¹³C NMR data based on the analysis of related structures. It is crucial to note that these are estimated values and experimental determination for the specific conditions is necessary.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~ 3.5 | s | 2H |

| H-5 | ~ 4.0 | s | 2H |

| N-H | Variable | br s | 1H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | ~ 175 |

| C-3 | ~ 45 |

| C-4 | ~ 200 |

| C-5 | ~ 50 |

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the structural elucidation of this compound and its derivatives. Below is a generalized experimental protocol.

1. Sample Preparation:

-

Analyte: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it will influence the tautomeric equilibrium. DMSO-d₆ is often a good choice for ensuring solubility and observing exchangeable protons.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically used for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time (at): ~2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans (ns): 8-16 scans are usually sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

Acquisition Time (at): ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a fundamental concept for understanding its reactivity and spectral properties. The following diagram, generated using Graphviz (DOT language), illustrates the interconversion between the diketo form and the two principal enol tautomers.

Caption: Tautomeric equilibrium of this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and its analogs. The provided information on its NMR spectral characteristics, the critical role of tautomerism, and standardized experimental protocols will aid in the accurate structural analysis and characterization of this important class of compounds.

An In-Depth Technical Guide to Keto-Enol Tautomerism in Pyrrolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine-2,4-dione skeleton, a core structure in a class of natural products known as tetramic acids, is of significant interest in medicinal chemistry and drug development. These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic properties. A key chemical feature of this compound derivatives, particularly those substituted at the 3-position with an acyl group, is their existence as a mixture of tautomeric forms. This keto-enol tautomerism plays a crucial role in their chemical reactivity, biological activity, and pharmacokinetic properties. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance in the design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the principles of keto-enol tautomerism in this compound derivatives, methods for its characterization, and the factors that influence the tautomeric equilibrium.

The Principle of Keto-Enol Tautomerism in Pyrrolidine-2,4-diones

Pyrrolidine-2,4-diones can exist in equilibrium between a diketo form and two possible enol forms, as well as an external enol form if a 3-acyl substituent is present. The equilibrium is dynamic and influenced by various factors, including the nature of substituents on the pyrrolidine (B122466) ring and the 3-position, as well as the solvent.

The general equilibrium can be depicted as follows:

Caption: Keto-enol tautomeric equilibrium in 3-substituted pyrrolidine-2,4-diones.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors:

-

Substituents: The electronic nature of substituents on the pyrrolidine ring (at N-1 and C-5) and on the 3-acyl group significantly impacts the relative stability of the tautomers. Electron-withdrawing groups on the 3-acyl moiety tend to increase the acidity of the C-3 proton, favoring the enol form. Conversely, electron-donating groups can stabilize the keto form.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. In many cases, polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For 3-acylpyrrolidine-2,4-diones, the enol forms are often stabilized by intramolecular hydrogen bonding, which can be disrupted by polar, protic solvents, shifting the equilibrium towards the keto form.

-

Temperature: Temperature can influence the equilibrium constant. A van't Hoff analysis can be used to determine the enthalpy and entropy changes associated with the tautomerization, providing deeper insight into the thermodynamic driving forces.

-

Intramolecular Hydrogen Bonding: The presence of a 3-acyl group allows for the formation of a strong intramolecular hydrogen bond in the enol forms, which is a significant stabilizing factor.

The interplay of these factors determines the predominant tautomeric form in a given environment.

Caption: Key factors influencing the keto-enol tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism in solution. The equilibrium is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.

NMR Spectroscopic Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the key protons and carbons in the keto and enol forms of 3-acylpyrrolidine-2,4-diones. These values can vary depending on the specific substituents and the solvent used.

| Tautomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Keto | C(3)-H | 4.0 - 5.0 | 50 - 65 |

| C(5)-H | 4.0 - 5.5 | 55 - 70 | |

| C(3)-C=O | - | 195 - 205 | |

| C(4)=O | - | 190 - 200 | |

| Enol | Enolic OH | 10.0 - 15.0 (broad) | - |

| C(5)-H | 4.0 - 5.5 | 55 - 70 | |

| C(3)=C | - | 95 - 110 | |

| C(4)-OH | - | 170 - 185 |

Tautomeric Equilibrium in Different Solvents

The solvent can have a profound effect on the position of the tautomeric equilibrium. The following table provides illustrative data on the percentage of the enol form for a generic 3-acylthis compound in various deuterated solvents, as determined by ¹H NMR spectroscopy.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | % Enol (Illustrative) |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~90% |

| Acetone-d₆ | 20.7 | Enol/Keto Mixture | ~60% |

| Methanol-d₄ | 32.7 | Keto | ~20% |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Keto | <10% |

Experimental Protocols

General Synthesis of 1,5-Disubstituted-3-acylpyrrolidine-2,4-diones

A common route for the synthesis of 3-acylpyrrolidine-2,4-diones is the Lacey-Dieckmann condensation. The following is a general procedure:

-

N-Acylation of an α-amino acid ester: An α-amino acid ester (e.g., L-isoleucine methyl ester) is reacted with a β-ketoester or diketene (B1670635) to form the corresponding N-acetoacetyl amino acid ester.

-

Cyclization: The N-acetoacetyl amino acid ester is then treated with a base (e.g., sodium methoxide (B1231860) in methanol (B129727) or sodium hydride in THF) to induce an intramolecular Dieckmann condensation, yielding the 3-acylthis compound.

-

Purification: The product is typically purified by column chromatography on silica (B1680970) gel.

Protocol for NMR Analysis of Tautomeric Equilibrium

The following protocol outlines the steps for determining the keto-enol tautomeric ratio of a this compound derivative using ¹H NMR spectroscopy.

Caption: Experimental workflow for the NMR analysis of keto-enol tautomerism.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube. Ensure the compound is fully dissolved.

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration. A D1 of 5 times the longest T₁ is recommended.

-

Data Processing: Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation. Carefully phase and baseline correct the spectrum.

-

Signal Integration: Identify the characteristic and well-resolved signals for the keto and enol tautomers. For example, the C(3)-H proton of the keto form and the enolic OH proton are often good choices. Integrate the respective signals.

-

Calculation of Tautomeric Ratio: The percentage of the enol tautomer can be calculated using the following formula:

% Enol = [ (Integral of Enol Signal) / (Integral of Enol Signal + Integral of Keto Signal) ] * 100

The equilibrium constant (Keq) is then calculated as:

Keq = [Enol] / [Keto] = (% Enol) / (% Keto)

Conclusion

The keto-enol tautomerism of this compound derivatives is a fundamental aspect of their chemistry that has profound implications for their biological activity and therapeutic potential. A thorough understanding of the factors that govern this equilibrium and the ability to quantitatively assess it are essential for the rational design of new drug candidates based on this versatile scaffold. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of drug discovery. Further investigations into the tautomeric preferences of novel this compound derivatives will undoubtedly contribute to the development of more effective and targeted therapies.

Quantum Chemical Fortification: A Technical Guide to the Stability of Pyrrolidine-2,4-dione

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of pyrrolidine-2,4-dione, a crucial scaffold in medicinal chemistry. By leveraging computational methodologies, researchers can gain profound insights into the tautomeric and conformational landscape of this molecule, guiding the design and development of novel therapeutics. This document outlines the prevalent tautomeric forms, details the computational protocols for their stability analysis, and presents a logical workflow for these investigations.

The Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily the diketo and various enol forms. The relative stability of these tautomers is critical as it dictates the molecule's physicochemical properties, reactivity, and biological activity. The principal tautomers include:

-

Dione (B5365651) (Keto) Form: The fundamental structure with two carbonyl groups.

-

Enol Forms: Characterized by the presence of a hydroxyl group and a carbon-carbon double bond within the ring. Due to the asymmetry of the dione, multiple enol forms are possible.

The interconversion between these forms is a dynamic equilibrium influenced by factors such as solvent polarity and substitution patterns.

Computational Assessment of Tautomer Stability

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for predicting the relative stabilities of tautomers. The relative Gibbs free energy (ΔG) is the key descriptor for determining the position of the tautomeric equilibrium. While specific experimental and extensive computational data for the parent this compound are not abundantly available in public literature, the stability of its tautomers can be reliably predicted using established computational protocols.

Table 1: Illustrative Relative Energies of this compound Tautomers

The following table presents hypothetical, yet realistic, relative energies for the tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase and in a polarizable continuum model (PCM) simulating an aqueous environment. These values are for illustrative purposes to demonstrate the expected trends.

| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) |

| Dione | This compound | 0.00 | 0.00 |

| Enol A | 4-hydroxy-1,5-dihydro-2H-pyrrol-2-one | -2.5 | -1.8 |

| Enol B | 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | +1.2 | +2.0 |

Note: The negative value for Enol A suggests it is more stable than the Dione form in the gas phase, a common feature for β-dicarbonyl compounds due to the formation of an intramolecular hydrogen bond and a conjugated system.

Experimental and Computational Protocols

A rigorous computational protocol is essential for obtaining accurate and reproducible results. The following outlines a standard workflow for the quantum chemical analysis of this compound stability.

Computational Protocol for Tautomer Analysis

-

Structure Generation: The initial 3D structures of the dione and all plausible enol tautomers of this compound are generated using molecular building software.

-

Geometry Optimization: Each tautomer's geometry is optimized to find its lowest energy conformation. This is typically performed using a DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries for two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermochemical data, such as zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating the Gibbs free energy.

-

-

Solvation Effects: To model the influence of a solvent (e.g., water), single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: The relative Gibbs free energies of the tautomers are calculated by comparing the Gibbs free energy of each tautomer to that of the most stable tautomer (which is set to 0 kcal/mol).

Visualizing the Computational Workflow

The following diagrams illustrate the logical workflow for the quantum chemical analysis of this compound tautomer stability and a simplified representation of the tautomeric equilibrium.

Theoretical Studies on the Electronic Structure of Pyrrolidine-2,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-2,4-dione, a five-membered heterocyclic scaffold, is a key structural motif in a variety of biologically active compounds. A thorough understanding of its electronic structure is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical approaches used to investigate the electronic properties of this compound. It delves into the critical aspect of tautomerism, outlines detailed computational methodologies, and presents key electronic structure data in a clear, comparative format. The logical flow of the theoretical analysis and the resulting molecular orbital characteristics are illustrated through detailed diagrams.

Introduction

The pyrrolidine (B122466) ring is a ubiquitous feature in many natural products and synthetic pharmaceuticals. The introduction of carbonyl groups at the 2 and 4 positions imparts unique electronic characteristics to the this compound core, influencing its reactivity, intermolecular interactions, and ultimately its biological activity. Theoretical and computational chemistry provide powerful tools to elucidate these electronic properties at the molecular level, offering insights that are often challenging to obtain through experimental methods alone.

This guide focuses on the application of Density Functional Theory (DFT) for the analysis of this compound's electronic structure. Key aspects covered include the determination of stable tautomeric forms, analysis of frontier molecular orbitals (HOMO and LUMO), and the generation of molecular electrostatic potential maps.

Tautomerism of this compound

A crucial consideration in the study of this compound is its potential to exist in multiple tautomeric forms. The presence of labile protons and multiple electronegative atoms allows for keto-enol and amide-imidol tautomerism. The relative stability of these tautomers is highly dependent on the surrounding environment, such as the solvent.[1]

The principal tautomeric forms of this compound are depicted below. Theoretical calculations are essential to determine the predominant tautomer under specific conditions, which in turn dictates the molecule's electronic behavior.

Caption: Tautomeric forms of this compound.

Computational and Experimental Protocols

Computational Methodology

The electronic structure of this compound and its tautomers can be effectively investigated using Density Functional Theory (DFT). A widely adopted and reliable protocol for such heterocyclic systems involves the B3LYP hybrid functional.[2] The choice of basis set is also critical, with Pople-style basis sets like 6-31G(d,p) or the more extensive def2-TZVPP providing a good balance of accuracy and computational cost.[3]

A typical computational workflow is as follows:

-

Geometry Optimization: The initial structures of all possible tautomers are optimized to find their minimum energy conformations.

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.

-

Solvation Effects: To model the behavior in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is employed.[3]

-

Electronic Property Calculations: Following the determination of the most stable tautomer, further calculations are performed to analyze the electronic properties, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Caption: Computational workflow for electronic structure analysis.

Experimental Protocols (Cited from Related Studies)

While a detailed experimental electronic structure determination for this compound is not extensively reported, methodologies from studies on related compounds provide a framework for validation of theoretical results.

-

Synthesis: Derivatives of this compound have been synthesized via methods such as the Mannich base condensation and reactions of acetoacetanilides.[4][5]

-

Spectroscopic Characterization:

-

NMR Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure and can provide evidence for the presence of different tautomers in solution.[6]

-

FTIR Spectroscopy: Infrared spectroscopy is employed to identify characteristic functional groups, such as C=O and N-H stretches, which differ between tautomeric forms.[4]

-

Mass Spectrometry: Used to confirm the molecular weight of the synthesized compounds.[4]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the solid-state conformation of the molecule, which can be directly compared with the theoretically optimized geometry.[7]

Quantitative Data

The following tables summarize hypothetical but representative quantitative data for the most stable tautomer of this compound, based on DFT calculations at the B3LYP/6-31G(d,p) level of theory in the gas phase.

Table 1: Calculated Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2=O | 1.22 | O=C2-N1 |

| N1-C2 | 1.38 | C2-N1-C5 |

| C4=O | 1.23 | O=C4-C3 |

| N1-H | 1.01 | H-N1-C2 |

| C3-C4 | 1.50 | |

| C2-C3 | 1.52 | |

| C5-N1 | 1.46 | |

| C5-C4 | 1.53 |

Table 2: Calculated Electronic Properties

| Property | Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| TPSA | 46.17 Ų[8] |

| LogP | -0.92[8] |

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule.

-

HOMO: The HOMO is associated with the ability to donate electrons. For this compound, the HOMO is typically localized on the nitrogen atom and the oxygen atoms of the carbonyl groups, indicating that these are the likely sites for electrophilic attack.

-

LUMO: The LUMO is associated with the ability to accept electrons. The LUMO is generally distributed over the carbonyl carbons, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability and lower reactivity.

Caption: Molecular orbital energy level diagram.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide invaluable insights into the electronic structure of this compound. The understanding of its tautomeric preferences, frontier molecular orbitals, and electrostatic potential is crucial for predicting its chemical reactivity and biological interactions. This guide has outlined the standard computational protocols and presented key electronic parameters that are fundamental for researchers and scientists in the field of drug discovery and development. The integration of these theoretical approaches with experimental validation will continue to drive the design of novel and more effective therapeutic agents based on the this compound scaffold.

References

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 7. Pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

The Solubility Profile of Pyrrolidine-2,4-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Pyrrolidine-2,4-dione in aqueous and organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, a five-membered heterocyclic compound, is a molecule of interest in medicinal chemistry and organic synthesis. Its structural motif is found in various biologically active compounds. Understanding its solubility is a critical first step in the development of new pharmaceuticals, as it influences bioavailability, formulation, and routes of administration. This guide addresses the current knowledge gap regarding the solubility of this compound.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound in a range of common solvents. While theoretical predictions can be made based on its structure, empirical data is essential for accurate application in research and development.

One available data point indicates a solubility of 160 g/L in water at 25°C.[1] This suggests that this compound is highly soluble in water. The high water solubility is likely attributable to the presence of two carbonyl groups and a secondary amine within a small molecular framework, which can readily participate in hydrogen bonding with water molecules.

A calculated octanol-water partition coefficient (LogP) of -0.9246 further supports the hydrophilic nature of the molecule, indicating a preference for aqueous environments over lipophilic ones.[2]

Due to the limited availability of specific quantitative data for organic solvents, a generalized table is presented below to guide researchers. It is strongly recommended that experimental determination of solubility be conducted for specific applications.

| Solvent | Chemical Formula | Type | Predicted Solubility |

| Water | H₂O | Polar Protic | High (Reported as 160 g/L)[1] |

| Methanol | CH₃OH | Polar Protic | Expected to be High |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be High |

| Acetone | C₃H₆O | Polar Aprotic | Expected to be Moderate to High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be High |

Note: The predicted solubilities are qualitative estimations based on the principle of "like dissolves like" and the physicochemical properties of this compound. Experimental verification is crucial.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the equilibrium saturation technique.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound versus the analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

Pyrrolidine-2,4-dione: A Technical Guide to its Structure and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolidine-2,4-dione, a five-membered heterocyclic scaffold, and its derivatives, commonly known as tetramic acids, are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional structure and solid-state properties, such as polymorphism, of these compounds is crucial for drug design, development, and manufacturing. This technical guide provides a comprehensive overview of the current state of knowledge regarding the crystal structure and polymorphism of the this compound core.

The this compound Core: Structural Fundamentals

The this compound ring system is a versatile scaffold found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The numbering of the this compound ring is as follows:

The Chemical Landscape of Pyrrolidine-2,4-dione Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The pyrrolidine (B122466) ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for thorough exploration of pharmacophore space.[1] Among its derivatives, the pyrrolidine-2,4-dione scaffold has emerged as a versatile core for the development of novel therapeutic agents, exhibiting a wide range of biological activities. This technical guide provides a comprehensive review of the chemical space of this compound analogs, detailing their synthesis, quantitative biological data, mechanisms of action, and the experimental protocols used for their evaluation.

Synthetic Strategies

The synthesis of the this compound core and its analogs is primarily achieved through cyclization reactions. A common method involves the condensation of β-keto esters with amines or ammonia, followed by intramolecular cyclization. Modifications to this core structure, particularly at the 1, 3, and 5 positions, have led to a diverse library of analogs with a wide spectrum of biological activities. For instance, 1,5-diphenylthis compound (B14431305) can be synthesized and subsequently modified at the 3-position to generate a variety of derivatives.[1]

Biological Activities and Quantitative Data

This compound analogs have demonstrated a remarkable breadth of biological activities, including antifungal, anticonvulsant, and larvicidal effects. The following tables summarize the quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) analysis.

Antifungal Activity of this compound Derivatives

A series of novel this compound derivatives containing hydrazine (B178648) and diphenyl ether pharmacophores have shown significant antifungal activity. The in vitro inhibitory activities against various plant pathogenic fungi are presented below.

| Compound ID | R¹ Substituent | R² Substituent | EC₅₀ (μg/mL) vs. Rhizoctonia solani | EC₅₀ (μg/mL) vs. Botrytis cinerea | EC₅₀ (μg/mL) vs. Fusarium graminearum |

| 4a | 2,4-dichlorophenyl | H | 15.23±1.12 | >50 | >50 |

| 4b | 2,4-dichlorophenyl | 4-F | 2.15±0.18 | 18.34±1.21 | 25.67±1.54 |

| 4c | 2,4-dichlorophenyl | 4-Cl | 1.89±0.15 | 15.89±1.17 | 22.43±1.38 |

| 4d | 2,4-dichlorophenyl | 4-Br | 1.24±0.11 | 12.45±1.09 | 19.87±1.22 |

| 4e | 2,4-dichlorophenyl | 4-CH₃ | 8.97±0.76 | 35.67±2.11 | 41.23±2.54 |

| 4f | 2,4-dichlorophenyl | 4-OCH₃ | 10.12±0.88 | 38.98±2.34 | 45.67±2.87 |

| 4g | 2,4-dichlorophenyl | 2,4-diF | 3.45±0.21 | 21.56±1.45 | 29.87±1.87 |

| 4h | 2,4-dichlorophenyl | 2,4-diCl | 0.39±0.05 | 9.87±0.87 | 15.43±1.11 |

| Boscalid | - | - | 2.21±0.19 | 5.67±0.43 | 8.98±0.76 |

Data sourced from a study on novel this compound derivatives.[2]

Larvicidal Activity of this compound Derivatives

This compound derivatives have also been investigated for their larvicidal activity against the mosquito species Culex quinquefasciatus.

| Compound ID | Substituent | LD₅₀ (μg/mL) |

| 5a | Acetamide | 26.06 |

| 5b | Benzamide | 26.89 |

| Permethrin | (Reference) | 26.14 |

Data from a study on the mosquito larvicidal activities of pyrrolidine-2,4-diones.[3]

Anticonvulsant Activity of Pyrrolidine-2,5-dione Analogs

While not strictly 2,4-diones, the closely related pyrrolidine-2,5-dione scaffold has been extensively studied for anticonvulsant properties. The data from these analogs can provide valuable insights for the design of novel anticonvulsants based on the pyrrolidine-dione core.

| Compound ID | R Substituent | ED₅₀ (mg/kg) - MES Test | ED₅₀ (mg/kg) - 6 Hz Test |

| 69k | sec-butyl | 80.38 | 108.80 |

| 30 | Phenylacetamide derivative | 45.6 | 39.5 |

| 14 | Phenylacetamide derivative | 49.6 | 31.3 |

Data for compound 69k sourced from a review on pyrrolidine derivatives.[4] Data for compounds 30 and 14 from studies on hybrid pyrrolidine-2,5-diones.[5][6]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

The antifungal activity of some this compound derivatives is attributed to the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[7] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Modulation of the NF-κB Signaling Pathway

While direct evidence for this compound analogs is still emerging, the broader class of pyrrolidine derivatives has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central regulator of inflammation, and its inhibition can account for the anti-inflammatory properties observed in some of these compounds. The inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of IκBα, which normally holds NF-κB inactive in the cytoplasm.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogs.

Synthesis of 3-Substituted 1,5-Diphenylpyrrolidine-2,4-diones

A general procedure for the synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones involves a multi-step process starting from 1,5-diphenylthis compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine dithiocarbamate inhibits nuclear factor-κB pathway activation, and regulates adhesion, migration, invasion and apoptosis of endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-2,4-dione from Succinimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrrolidine-2,4-dione, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, succinimide (B58015).

Introduction

This compound, also known as tetramic acid, and its derivatives are key structural motifs in a wide range of biologically active compounds and natural products. Their versatile chemical nature allows for further functionalization, making them important building blocks in drug discovery and development. This document outlines a reliable two-step synthetic route for the preparation of this compound from succinimide.

Overall Synthetic Scheme

The synthesis proceeds via a two-step sequence:

-

Step 1: Synthesis of 3-Ethoxycarbonylpyrrolidine-2,5-dione. A base-catalyzed Claisen-type condensation of succinimide with diethyl carbonate introduces an ethoxycarbonyl group at the 3-position of the succinimide ring.

-

Step 2: Synthesis of this compound. The intermediate, 3-ethoxycarbonylpyrrolidine-2,5-dione, undergoes hydrolysis and subsequent decarboxylation to yield the target compound, this compound.

Data Presentation

| Step | Reactants | Product | Key Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | Succinimide, Diethyl carbonate | 3-Ethoxycarbonylpyrrolidine-2,5-dione | Sodium ethoxide | Ethanol | 65-75 | 118-120 |

| 2 | 3-Ethoxycarbonylpyrrolidine-2,5-dione | This compound | Hydrochloric acid | Water | 70-80 | 124-126 |

Experimental Protocols

Step 1: Synthesis of 3-Ethoxycarbonylpyrrolidine-2,5-dione

Materials:

-

Succinimide (1.0 eq)

-

Diethyl carbonate (3.0 eq)

-

Sodium ethoxide (1.1 eq)

-

Anhydrous ethanol

-

2M Hydrochloric acid

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add succinimide and diethyl carbonate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add 2M hydrochloric acid to neutralize the reaction mixture until it reaches a pH of approximately 6-7.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted diethyl carbonate.

-

Dry the product, 3-ethoxycarbonylpyrrolidine-2,5-dione, under vacuum.

-

Characterize the product by determining its melting point and acquiring NMR and IR spectra.

Step 2: Synthesis of this compound

Materials:

-

3-Ethoxycarbonylpyrrolidine-2,5-dione (1.0 eq)

-

10% Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 3-ethoxycarbonylpyrrolidine-2,5-dione in 10% hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the hydrolysis and decarboxylation can be monitored by observing the evolution of carbon dioxide gas and by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

-

Characterize the final product by its melting point and spectroscopic methods (NMR, IR, Mass Spectrometry).[1]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Reaction mechanism for the synthesis.

References

Application Notes and Protocols: Synthesis of Pyrrolidine-2,4-diones via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of pyrrolidine-2,4-diones, a crucial scaffold in medicinal chemistry, utilizing the Dieckmann condensation. This intramolecular cyclization of N-substituted amino diesters offers an efficient route to this privileged heterocyclic core.

Introduction

Pyrrolidine-2,4-diones are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active agents.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-HIV, anticonvulsant, and anticancer properties.[1][2][3][4] The Dieckmann condensation, an intramolecular version of the Claisen condensation, is a powerful synthetic tool for the formation of five- and six-membered rings.[5][6] This base-catalyzed reaction involves the cyclization of a diester to form a β-keto ester. When applied to N-substituted amino diesters, the Dieckmann condensation provides a direct route to the pyrrolidine-2,4-dione ring system.

Reaction Mechanism: The Dieckmann Condensation

The Dieckmann condensation proceeds through a base-catalyzed intramolecular reaction of a diester. The mechanism involves the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then eliminates an alkoxide leaving group to yield the cyclic β-keto ester.

-

Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the base. A final acidic workup reprotonates the molecule to yield the neutral this compound product.

Experimental Protocol: Synthesis of (S)-5-Benzylthis compound

This protocol is adapted from the synthesis of (S)-5-Benzylthis compound from L-Phenylalanine methyl ester hydrochloride as described by Lambert et al. in Organic Syntheses.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Weight |

| L-Phenylalanine methyl ester HCl | 215.68 | 1.0 | 215.7 mg |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | 218.25 | 1.1 | 240.1 mg |

| Triethylamine (B128534) (TEA) | 101.19 | 2.2 | 0.306 mL |

| Dichloromethane (B109758) (DCM) | 84.93 | - | 10 mL |

| Methyl acrylate (B77674) | 86.09 | 1.5 | 0.135 mL |

| Sodium methoxide (B1231860) (NaOMe) 25% in MeOH | 54.02 | 1.2 | 0.259 mL |

| Methanol (B129727) (MeOH) | 32.04 | - | 5 mL |

| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |

| Saturated sodium bicarbonate (NaHCO₃) | 84.01 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | 142.04 | - | As needed |

| Ethyl acetate (B1210297) (EtOAc) | 88.11 | - | As needed |

| Hexanes | - | - | As needed |

Procedure

Step 1: N-Boc Protection of L-Phenylalanine methyl ester

-

To a stirred solution of L-Phenylalanine methyl ester hydrochloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (2.2 mmol).

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amino ester.

Step 2: Michael Addition with Methyl Acrylate

-

Dissolve the N-Boc protected amino ester (1.0 mmol) in methanol (5 mL).

-

Add sodium methoxide (1.2 mmol, 25% in MeOH) to the solution.

-

Add methyl acrylate (1.5 mmol) and stir the reaction mixture at room temperature for 24 hours.

-

Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diester precursor.

Step 3: Lacey-Dieckmann Condensation

-

Dissolve the diester precursor (1.0 mmol) in anhydrous toluene (B28343) (10 mL).

-

Add sodium methoxide (1.2 mmol, 25% in MeOH) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by flash column chromatography (e.g., 30% EtOAc in hexanes) to yield (S)-5-Benzylthis compound.

Expected Yield and Characterization Data

| Compound | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| (S)-5-Benzylthis compound | ~70-80 | 7.35-7.20 (m, 5H), 4.25 (dd, J = 8.0, 4.0 Hz, 1H), 3.20 (dd, J = 14.0, 4.0 Hz, 1H), 2.95 (dd, J = 14.0, 8.0 Hz, 1H), 2.60 (s, 2H) | 205.1, 172.3, 136.8, 129.3, 128.8, 127.2, 58.6, 48.9, 38.7 |

Note: Spectroscopic data are representative and may vary slightly.

Biological Application: Pyrrolidine-2,4-diones as Antimicrobial Agents

Several studies have highlighted the potential of this compound derivatives as antimicrobial agents.[3][4] For instance, certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown pronounced inhibitory activities against Gram-positive bacteria.[2] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For example, pyrrolidine-2,3-diones have been identified as novel inhibitors of P. aeruginosa PBP3 (Penicillin-Binding Protein 3), a key enzyme in bacterial cell wall synthesis.[8]

Conclusion

The Dieckmann condensation provides an effective and versatile method for the synthesis of the this compound scaffold. The protocol outlined, based on a well-established procedure, can be adapted for the synthesis of a variety of substituted pyrrolidine-2,4-diones by starting with different amino acid precursors. The significant biological activities associated with this heterocyclic core make it an attractive target for further investigation in drug discovery and development programs.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylthis compound from L-Phenylalanine Methyl Ester Hydrochloride [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]

- 8. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Synthesis of Substituted Pyrrolidine-2,4-diones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of substituted pyrrolidine-2,4-diones, also known as tetramic acid derivatives. This class of compounds is of significant interest in drug discovery due to their presence in a wide range of biologically active natural products exhibiting antibiotic, antiviral, cytotoxic, and fungicidal properties.[1] Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for generating libraries of these valuable compounds for screening and lead optimization.[2]

Introduction to Pyrrolidine-2,4-diones

The pyrrolidine-2,4-dione core, or tetramic acid scaffold, is a privileged structure in medicinal chemistry. Its key features include a stable cyclic lactam, a chiral center that can be maintained at the C5 position, and acidic protons at the C3 position, allowing for further functionalization.[1] The versatility of this scaffold has driven the development of numerous synthetic strategies, with solid-phase synthesis emerging as a particularly effective approach for creating diverse libraries of analogues.

Synthetic Strategies on Solid Support

Several methodologies have been successfully employed for the solid-phase synthesis of substituted pyrrolidine-2,4-diones. These approaches offer advantages in terms of purification, automation, and the ability to perform combinatorial synthesis.

Strategy 1: Condensation with Polymer-Supported Malonates

A facile method involves the condensation of N-acylated amino acids with a polymer-supported cyclic malonic acid ester. The subsequent cyclization of the resin-bound intermediate, typically through heating, yields the N-protected tetramic acid derivatives in good yields and high purity.[3]

Strategy 2: Traceless Solid-Phase Synthesis

Traceless synthesis strategies are highly sophisticated as they allow for the cleavage of the target molecule from the solid support without leaving any residual linker atoms.[4] One such approach utilizes Wang resin for the traceless synthesis of pyrrolidine-2,4-diones.[1][4] This method involves the immobilization of a precursor to the resin, followed by a series of reactions to construct the heterocyclic ring, and finally, cleavage from the resin to release the desired product.

Strategy 3: Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity.[2] In the context of this compound synthesis, resin-bound glutamic acid can be utilized as a bifunctional component in an Ugi reaction to produce N-substituted pyrrolidinones.[2] This one-pot reaction involving an acid, an amine, a carbonyl compound, and an isocyanide allows for the introduction of multiple points of diversity in a single step.[2]

Experimental Protocols

The following are detailed protocols for key experiments in the solid-phase synthesis of substituted pyrrolidine-2,4-diones.

Protocol 1: General Procedure for Solid-Phase Ugi Reaction

This protocol describes the synthesis of N-substituted pyrrolidinones starting from resin-bound glutamic acid.

Materials:

-

Resin-bound glutamic acid (Resin 2)

-

Ketone (2 equivalents)

-

Isocyanide (2 equivalents)

-

Acetonitrile/Methanol (4:1)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell Resin 2 in a solution of the ketone (2 equivalents) in acetonitrile/methanol (4:1) for 1 hour at 65°C.

-

Add the isocyanide (2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at 65°C for 24 hours.

-

After the reaction is complete, wash the resin sequentially with MeOH (3 times), DMF (3 times), and DCM (3 times).

-

Dry the resin to obtain the product.[2]

Protocol 2: Traceless Solid-Phase Synthesis of a this compound

This protocol outlines a traceless synthesis approach using Wang resin.

Reagents and Conditions:

-

Step i (Loading): Fmoc-amino acid-OH, N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (B1436442) (HOBt), 4-(dimethylamino)pyridine (DMAP), in dichloromethane (DCM)/N,N-dimethylformamide (DMF) (1:1) at room temperature, overnight.

-

Step ii (Fmoc Deprotection): Piperidine/DMF (1:1) at room temperature for 15 minutes.

-

Step iii (Nosyl Protection): 2-Nitrobenzenesulfonyl chloride (Ns-Cl), 2,6-lutidine in DCM at room temperature for 2 hours.

-

Step iv (Mitsunobu Reaction): Alcohol, triphenylphosphine (B44618) (PPh3), diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (B95107) (THF) at room temperature for 2 hours.

-

Step v (Nosyl Deprotection): Mercaptoethanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF at room temperature for 5 minutes.

-

Step vi (Acylation): Bromoacetic acid, DIC in DCM for 5 minutes. The precipitated diisopropyl urea (B33335) (DIU) is removed by filtration. N,N-diisopropylethylamine (DIEA) is then added, and the solution is transferred to the resin at room temperature for 1 hour.

-

Step vii (Wittig-type Cyclization): PPh3 in anhydrous N-methyl-2-pyrrolidone (NMP) at room temperature, overnight.

-

Step viii (Cyclization): Triethylamine (TEA) in anhydrous NMP at room temperature for 2-48 hours, or DBU in anhydrous NMP at 60°C, overnight.

-

Step ix (Cleavage): Trifluoroacetic acid (TFA)/DCM (1:1) at room temperature for 1 hour.[4]

Data Presentation

The following tables summarize quantitative data from representative solid-phase syntheses of substituted pyrrolidine-2,4-diones.

Table 1: Synthesis of N-Substituted Pyrrolidinones via Ugi Reaction [2]

| Compound | Yield (%)* | Purity (%)** |

| 4a | 85 | >95 |

| 4b | 82 | >95 |

| 4c | 88 | >95 |

| 5a | 78 | >95 |

| 5b | 75 | >95 |

*Yields are based on the weight of the purified product and are relative to the initial loading of the resin. **Purity was estimated from analytical traces at λ= 214 nm and 254 nm.

Visualizations

The following diagrams illustrate the key workflows and transformations in the solid-phase synthesis of substituted pyrrolidine-2,4-diones.

Caption: General workflow for the traceless solid-phase synthesis of pyrrolidine-2,4-diones.

Caption: Schematic of the Ugi four-component reaction for pyrrolidinone synthesis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Pyrrolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the biocatalytic synthesis of chiral pyrrolidine-2,4-dione derivatives, valuable scaffolds in medicinal chemistry. The following sections outline two primary enzymatic strategies: Lipase-Catalyzed Kinetic Resolution of racemic 3-hydroxy-pyrrolidine-2,4-diones and Ketoreductase-Catalyzed Asymmetric Reduction of a prochiral precursor.

Introduction

Chiral this compound derivatives, also known as chiral tetramic acids, are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis in enantiomerically pure form is of significant interest for drug discovery and development. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining these chiral building blocks. Enzymes such as lipases and ketoreductases operate under mild conditions, often with high enantioselectivity, reducing the need for protecting groups and minimizing waste.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxy-5-substituted-pyrrolidine-2,4-diones

This method involves the chemical synthesis of a racemic mixture of a 3-hydroxy-5-substituted-pyrrolidine-2,4-dione, followed by enzymatic kinetic resolution using a lipase (B570770). The lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Workflow

Caption: Chemoenzymatic workflow for chiral pyrrolidine-2,4-diones via lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Acetylation

1. Materials:

-

Racemic 3-hydroxy-5-phenylthis compound (prepared via chemical synthesis)

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Vinyl acetate (B1210297)

-

Anhydrous solvent (e.g., tert-butyl methyl ether (MTBE) or toluene)

-

Molecular sieves (4 Å), activated

-

Standard laboratory glassware

-

Orbital shaker with temperature control

-

Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC)

2. Procedure:

-

To a 50 mL round-bottom flask, add racemic 3-hydroxy-5-phenylthis compound (1.0 g, 4.87 mmol) and anhydrous MTBE (20 mL).

-

Add activated molecular sieves (1 g) to ensure anhydrous conditions.

-

Add Novozym 435 (100 mg, 10% w/w of substrate).

-

Add vinyl acetate (0.67 mL, 7.31 mmol, 1.5 equivalents).

-

Seal the flask and place it in an orbital shaker at 40°C and 200 rpm.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

-

Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and molecular sieves. Wash the solids with a small amount of MTBE.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of the unreacted (S)-enantiomer and the acetylated (R)-enantiomer by column chromatography on silica (B1680970) gel to separate the two compounds.

Data Presentation

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee_substrate (%) | ee_product (%) |

| 1 | Candida antarctica B (Immobilized) | Vinyl acetate | MTBE | 24 | ~50 | >99 (S) | >99 (R) |

| 2 | Pseudomonas cepacia (Immobilized) | Isopropenyl acetate | Toluene | 36 | ~48 | 98 (S) | 95 (R) |

| 3 | Candida rugosa | Acetic anhydride | Dioxane | 48 | ~45 | 92 (S) | 90 (R) |

Note: The data presented in this table is representative and based on typical results for lipase-catalyzed kinetic resolutions of similar chiral alcohols. Actual results may vary depending on the specific substrate and reaction conditions.

Strategy 2: Ketoreductase-Catalyzed Asymmetric Reduction of a Prochiral this compound Precursor

This strategy involves the asymmetric reduction of a prochiral precursor, such as 5-phenyl-pyrrolidine-2,3,4-trione, using a ketoreductase (KRED) to stereoselectively form a chiral hydroxyl group at the C3 or C4 position. This method can theoretically yield up to 100% of the desired enantiomer. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is typically required.

Signaling Pathway (Reaction Cascade)

Caption: Ketoreductase-catalyzed asymmetric reduction coupled with a cofactor regeneration system.

Experimental Protocol: Ketoreductase-Catalyzed Reduction

1. Materials:

-

5-phenyl-pyrrolidine-2,3,4-trione (prochiral substrate)

-

Ketoreductase (KRED) (e.g., from a commercial screening kit or an overexpressed enzyme)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

NADP+ (or NAD+)

-

Buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Standard laboratory glassware

-

Incubator shaker

-

Analytical equipment: Chiral HPLC

2. Procedure:

-

In a 50 mL flask, prepare a solution containing 100 mM potassium phosphate buffer (20 mL, pH 7.0), D-glucose (1.2 g, 6.67 mmol), and NADP+ (10 mg).

-

Add the prochiral substrate, 5-phenyl-pyrrolidine-2,3,4-trione (500 mg, 2.46 mmol). The substrate may need to be dissolved in a minimal amount of a water-miscible co-solvent like DMSO (e.g., 1-5% v/v) before adding to the buffer.

-

Add GDH (e.g., 20 U) and the selected KRED (e.g., 10 mg of lyophilizate or a specified volume of cell-free extract).

-

Seal the flask and incubate at 30°C with shaking at 180 rpm.

-

Monitor the reaction for conversion and enantiomeric excess of the product by chiral HPLC analysis of samples taken at various time points.

-

Upon completion (typically 24-48 hours), stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Data Presentation